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Compound of Interest

Compound Name: 6-lodoacetamidofluorescein

Cat. No.: B1216972

Disclaimer: The user's query "6-IAF" is ambiguous and could refer to two distinct chemical
entities due to a likely typographical error: 6-lodoacetamidofluorescein, a fluorescent labeling
reagent, or 5-lodo-2-aminoindan, a psychoactive research chemical. This guide will provide a
comprehensive overview of both compounds to address the potential interpretations of the
user's request.

Part 1: 6-lodoacetamidofluorescein (6-1AF)
Introduction

6-lodoacetamidofluorescein (6-1AF) is a thiol-reactive fluorescent dye belonging to the
fluorescein family of compounds. It is widely utilized in biological research to covalently label
proteins, peptides, and other biomolecules containing free sulfhydryl groups, which are
primarily found in cysteine residues. The iodoacetamide moiety of 6-1AF reacts with sulfhydryl
groups to form a stable thioether bond. This labeling allows for the visualization and tracking of
biomolecules in various experimental setups, including fluorescence microscopy, flow
cytometry, and fluorescence resonance energy transfer (FRET) studies. It is important to note
that the isomeric form, 5-lodoacetamidofluorescein (5-1AF), is also commonly used and shares
similar properties and applications.

Chemical Structure and Physicochemical Properties

The chemical structure of 6-lodoacetamidofluorescein is presented below, along with a
summary of its key physicochemical properties in Table 1.
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Chemical Structure of 6-lodoacetamidofluorescein:

Table 1: Physicochemical Properties of 6-lodoacetamidofluorescein (6-1AF)

Property Value Reference(s)
N-(3',6'-dihydroxy-3-
oxospiro[isobenzofuran-

IUPAC Name [1]
1(3H),9'-[9H]xanthen]-6-yl)-2-
iodoacetamide
6-1AF, 6-

Synonyms ) ) [1]
(lodoacetamido)fluorescein

CAS Number 73264-12-7 [1][2]

Molecular Formula C22H14INOe [2]

Molecular Weight 515.25 g/mol [1]

Light orange to yellow-orange

Appearance ] [1]
solid powder
- Soluble in DMF and aqueous
Solubility _ [3]
buffers with pH > 6
Purity 295% (HPLC) [1]

Excitation Maximum (Aex)

~490 nm

[2]

Emission Maximum (Aem)

~515 nm

[2]

Storage

Store at -20°C, protected from
light

[3]

Mechanism of Action and Applications

The primary mechanism of action of 6-IAF is the covalent modification of sulfhydryl groups. The

iodoacetamide group is an alkylating agent that reacts with the nucleophilic thiol group of

cysteine residues via an SN2 reaction, forming a stable thioether linkage. This reaction is most

efficient at a slightly alkaline pH (7.5-8.5).
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Applications:

e Protein Labeling: 6-1AF is extensively used to fluorescently label proteins for visualization
and quantification. Labeled proteins can be tracked in living cells, and their localization and
dynamics can be studied.

o Fluorescence Resonance Energy Transfer (FRET): 6-IAF can serve as an acceptor
fluorophore in FRET-based assays to study protein-protein interactions and conformational
changes.[2] When a donor fluorophore (e.g., a fluorescent protein) is in close proximity (1-10
nm) to 6-1AF, energy can be transferred from the donor to the acceptor, leading to a
measurable change in fluorescence.

o Structural and Functional Studies: By labeling specific cysteine residues, 6-1AF can be used
as a probe to investigate the local environment and conformational changes of proteins. It
has been used to label proteins such as actin, myosin, and histones.[2]

Experimental Protocols

This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may
be required for specific proteins.

Materials:

e Protein of interest (with at least one free sulfthydryl group)

e 6-lodoacetamidofluorescein (6-1AF)

e Dimethylformamide (DMF)

e Labeling Buffer (e.g., 50 mM Tris-HCI, 150 mM NacCl, pH 7.5)
e Reducing agent (e.g., Dithiothreitol - DTT), if necessary

e Desalting column or dialysis tubing

Procedure:

o Protein Preparation:
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o Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

o If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls,
add DTT to a final concentration of 1-10 mM and incubate for 1 hour at room temperature.

o Remove the excess DTT using a desalting column equilibrated with Labeling Buffer.

¢ 6-IAF Stock Solution:

o Dissolve 6-1AF in DMF to a concentration of 10 mg/mL. This solution should be prepared
fresh and protected from light.

o Labeling Reaction:
o Add a 10- to 20-fold molar excess of the 6-1AF stock solution to the protein solution.

o Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle
stirring.

o Purification:

o Remove the unreacted 6-IAF from the labeled protein using a desalting column or by
dialysis against the Labeling Buffer.

e Characterization:

o Determine the degree of labeling by measuring the absorbance of the labeled protein at
280 nm (for protein concentration) and ~490 nm (for 6-IAF concentration).

Workflow for Protein Labeling with 6-1AF:
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Caption: Workflow for fluorescently labeling a protein with 6-IAF.

This protocol outlines the general steps for conducting a sensitized emission FRET experiment
using a fluorescently labeled protein (e.g., with 6-1AF as the acceptor) and a donor fluorophore
(e.g., a fluorescent protein).

Materials:
o Cells expressing the donor-tagged protein of interest.
o Purified 6-1AF-labeled protein (acceptor).

o Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor
and acceptor).

e Image analysis software.
Procedure:
e Sample Preparation:

o Culture cells expressing the donor-tagged protein.
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o Introduce the 6-1AF-labeled acceptor protein into the cells (e.g., via microinjection or cell-
penetrating peptides).

o Prepare control samples: cells expressing only the donor, and cells with only the acceptor.
e Image Acquisition:
o Acquire three images of the experimental sample:

= Donor Image: Excite at the donor's excitation wavelength and detect at the donor's
emission wavelength.

» Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the
acceptor's emission wavelength.

» FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's
emission wavelength.

o Acquire the same set of images for the control samples to correct for spectral bleed-
through.

e Image Analysis:

o Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using

the control images.

o Calculate the FRET efficiency (E) on a pixel-by-pixel basis using established algorithms. A
common method is the normalized FRET (NFRET) calculation.

Part 2: 5-lodo-2-aminoindan (5-1Al)
Introduction

5-lodo-2-aminoindan (5-1Al) is a psychoactive research chemical and a derivative of 2-
aminoindan. It is a rigid analog of p-iodoamphetamine and is known to act as a releasing agent
of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine.[4] Developed in
the 1990s, it has been investigated for its potential entactogenic effects, similar to those of
MDMA.[4]
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Chemical Structure and Physicochemical Properties

The chemical structure of 5-lodo-2-aminoindan is shown below, with its physicochemical
properties summarized in Table 2.

Chemical Structure of 5-lodo-2-aminoindan:

Table 2: Physicochemical Properties of 5-lodo-2-aminoindan (5-1Al)

Property Value Reference(s)

5-iodo-2,3-dihydro-1H-inden-2-

IUPAC Name ]

amine
Synonyms 5-1Al, 5-lodo-2-aminoindane [4]
CAS Number 132367-76-1 [4]
Molecular Formula CsH1oIN [4]
Molar Mass 259.09 g/mol [4]

Crystalline solid (as
Appearance _ [5]
hydrochloride salt)

Soluble in DMSO (~0.5
Solubility mg/mL) and DMF (~0.3 [5][6]

mg/mL) as hydrochloride salt

Pharmacological Properties

5-1Al primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It
interacts with the respective monoamine transporters (SERT, NET, and DAT) to inhibit reuptake
and promote the non-vesicular release of these neurotransmitters into the synaptic cleft. In vitro
studies have shown that it is a potent inhibitor of serotonin uptake.[7] Additionally, 5-IAl exhibits
affinity for several serotonin and adrenergic receptors, which contributes to its complex
pharmacological profile.[4]

Table 3: Receptor Binding Profile of 5-1Al
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Receptor Target

Binding Affinity (Ki, nM)

Reference(s)

Serotonin Transporter (SERT)

Potent inhibitor

[71(8]

Norepinephrine Transporter
(NET)

Moderate inhibitor

[8]

Dopamine Transporter (DAT)

Weaker inhibitor

[8]

5-HT1A Receptor High affinity [4]
5-HT2A Receptor High affinity [4]
5-HT2B Receptor High affinity [4119]
5-HT2C Receptor High affinity [4]

02A-Adrenergic Receptor

Moderate affinity

[4]

o2B-Adrenergic Receptor

Moderate affinity

[4]

02C-Adrenergic Receptor

Moderate affinity

[4]

Detailed pharmacokinetic data for 5-1Al in humans is not available. Studies in rodents suggest

a short plasma and brain half-life. The bioavailability of the related compound 5-methoxy-2-

aminoindane (MEAI) in rats was found to be dose-dependent, with non-linear pharmacokinetics

observed at higher doses.[10]

Table 4: Putative Pharmacokinetic Parameters of 5-1Al (based on related compounds and

animal studies)

Parameter Value/Description Reference(s)
Absorption Orally active [4]

Distribution Crosses the blood-brain barrier  [10]
Metabolism Likely metabolized in the liver [10]
Elimination Half-life (t1/2) Short in rats [10]
Bioavailability (F) Potentially dose-dependent [10]
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Signaling Pathways

The pharmacological effects of 5-1Al are mediated through its interaction with monoamine
transporters and various G protein-coupled receptors. The primary signaling pathways involved
are:

e Monoamine Transporter Interaction: By reversing the action of SERT, NET, and DAT, 5-IAl
increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading
to the activation of their respective postsynaptic receptors.

e 5-HT2A Receptor Signaling: Activation of the Gg-coupled 5-HT2A receptor leads to the
stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3)
and diacylglycerol (DAG). This results in an increase in intracellular calcium and the
activation of protein kinase C (PKC).

o 02-Adrenergic Receptor Signaling: As an agonist at these Gi-coupled receptors, 5-1Al can
inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

Signaling Pathway of 5-IAl at the 5-HT2A Receptor:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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